molecular formula C11H14ClNO2 B3000648 2-chloro-N-(2-ethoxybenzyl)acetamide CAS No. 81494-06-6

2-chloro-N-(2-ethoxybenzyl)acetamide

Cat. No.: B3000648
CAS No.: 81494-06-6
M. Wt: 227.69
InChI Key: HBCJSJVZLWDOOP-UHFFFAOYSA-N
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Description

2-chloro-N-(2-ethoxybenzyl)acetamide is an organic compound with the molecular formula C11H14ClNO2 It is characterized by the presence of a chloro group, an ethoxybenzyl group, and an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(2-ethoxybenzyl)acetamide typically involves the reaction of 2-ethoxybenzylamine with chloroacetyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

2-ethoxybenzylamine+chloroacetyl chlorideThis compound+HCl\text{2-ethoxybenzylamine} + \text{chloroacetyl chloride} \rightarrow \text{this compound} + \text{HCl} 2-ethoxybenzylamine+chloroacetyl chloride→this compound+HCl

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(2-ethoxybenzyl)acetamide can undergo various types of chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by other nucleophiles, such as amines or thiols.

    Oxidation Reactions: The ethoxybenzyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The amide group can be reduced to form amines.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and primary amines. These reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed

    Substitution Reactions: Products include azides, thiocyanates, and substituted amides.

    Oxidation Reactions: Products include aldehydes and carboxylic acids.

    Reduction Reactions: Products include primary or secondary amines.

Scientific Research Applications

2-chloro-N-(2-ethoxybenzyl)acetamide has various applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It may be used in the study of enzyme inhibition or as a ligand in receptor binding studies.

    Industry: It can be used in the production of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-chloro-N-(2-ethoxybenzyl)acetamide depends on its specific application. In biological systems, it may act by inhibiting enzymes or binding to specific receptors. The molecular targets and pathways involved can vary, but typically involve interactions with proteins or nucleic acids.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-N-(2-methoxybenzyl)acetamide
  • 2-chloro-N-(2-ethoxyphenyl)acetamide
  • 2-chloro-N-(2-ethoxyethyl)acetamide

Uniqueness

2-chloro-N-(2-ethoxybenzyl)acetamide is unique due to the presence of the ethoxybenzyl group, which can influence its reactivity and interactions with biological targets. This structural feature may confer specific properties that are not observed in similar compounds, making it valuable for certain applications.

Properties

IUPAC Name

2-chloro-N-[(2-ethoxyphenyl)methyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClNO2/c1-2-15-10-6-4-3-5-9(10)8-13-11(14)7-12/h3-6H,2,7-8H2,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBCJSJVZLWDOOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1CNC(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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